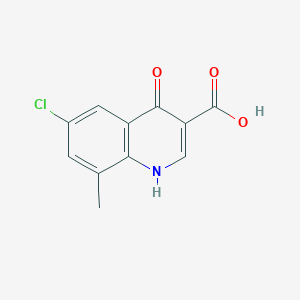

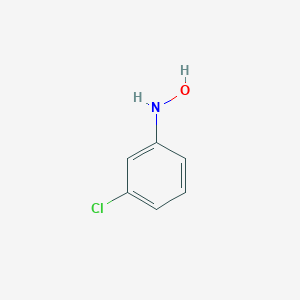

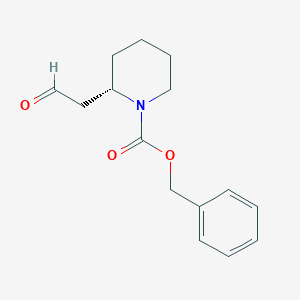

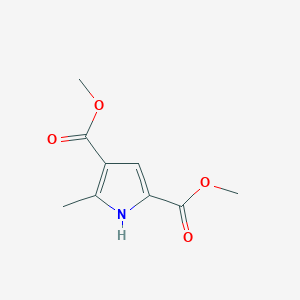

5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile

Overview

Description

5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile (5-AMPC) is a heterocyclic aromatic compound that has been studied extensively for its potential applications in scientific research. It is a derivative of pyrazole, which is an aromatic heterocyclic compound consisting of a five-membered ring with two nitrogen atoms and three carbon atoms. 5-AMPC has been found to have a variety of effects on biochemical and physiological processes, and its potential applications in research are wide-ranging.

Scientific Research Applications

Antimicrobial Activity : Novel Schiff bases using derivatives of this compound have shown excellent in vitro antimicrobial activity (Puthran et al., 2019).

Corrosion Inhibition : Pyranopyrazole derivatives, including those similar to 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile, have demonstrated effective corrosion inhibition for mild steel in acidic environments (Yadav et al., 2016).

Unexpected Formation of Pyrazolopyrimidines : Research has reported the unexpected formation of pyrazolopyrimidine derivatives during the synthesis of related tetrazole compounds (Faria et al., 2013).

Green Synthetic Methods : A microwave-assisted synthetic scheme for novel Schiff base compounds of pyrazole nuclei, including 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, shows environmental benefits and efficient pharmacophore development for various pharmacological activities (Karati et al., 2022).

One-Pot Synthesis : A facile, one-pot, multicomponent protocol has been developed for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives using alumina–silica-supported MnO2 as a recyclable catalyst in water (Poonam & Singh, 2019).

Key Intermediates in Crop Protection : These derivatives are synthesized as key intermediates for applications in crop protection, indicating potential academic and industrial utility (Plem et al., 2015).

Antitumor and Antimicrobial Activities : The synthesis of pyrazolo[3,4-b]pyridine derivatives from reactions involving 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole and their subsequent screening for antibacterial and antifungal activities has been reported. Some compounds showed significant antitumor activity (El-Borai et al., 2012).

Crystallographic Study : Structural analysis through X-ray crystallography of derivatives of this compound has been conducted, providing insight into its molecular structure and potential applications (Ganapathy et al., 2015).

Ultrasound Mediated Synthesis : An ultrasound-promoted synthesis of thiadiazolopyrimidine derivatives of 5-amino-1H-pyrazole-4-carbonitrile has been reported, highlighting an environmentally friendly synthesis approach with potential anticancer applications (Tiwari et al., 2016).

Synthesis of Pyrazolo Pyrimidines : The synthesis and evaluation of pyrazoles and fused pyrazolopyrimidines derived from 5-amino-1H-pyrazole-4-carbonitrile have shown promising antiviral activity against herpes simplex virus type-1 (Rashad et al., 2009).

Mechanism of Action

Target of Action

Small-molecule drugs like this one typically function by targeting important proteins, affecting molecular pathways .

Mode of Action

Generally, small molecules can affect the function of various proteins, including protein-protein interactions, by forming complexes with their targets .

Biochemical Pathways

Small molecules like this can influence a variety of biochemical pathways depending on their specific targets .

Result of Action

Typically, the effects of a compound depend on its interaction with its targets and the subsequent changes in cellular functions .

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules, which could potentially influence biochemical reactions .

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile at different dosages in animal models have not been reported . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies should investigate any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation .

properties

IUPAC Name |

5-amino-1-(4-methoxyphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-16-10-4-2-9(3-5-10)15-11(13)8(6-12)7-14-15/h2-5,7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQYZOPCGVEHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377184 | |

| Record name | 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116884-64-1 | |

| Record name | 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116884-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI)](/img/structure/B180450.png)

![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B180468.png)